2-cyano-N-phenyl-3-pyridin-3-ylpropanamide
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Overview
Description
2-Cyano-N-phenyl-3-pyridin-3-ylpropanamide is a biochemical compound with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol . This compound is used in various fields of scientific research, particularly in proteomics.
Chemical Reactions Analysis
2-Cyano-N-phenyl-3-pyridin-3-ylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyano-N-phenyl-3-pyridin-3-ylpropanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical research.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-cyano-N-phenyl-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
2-Cyano-N-phenyl-3-pyridin-3-ylpropanamide can be compared with other similar compounds, such as:
2-Cyano-N-phenylacetamide: This compound has a similar structure but lacks the pyridine ring.
3-Cyano-N-phenylpropanamide: This compound has a similar structure but lacks the pyridine ring and has a different position of the cyano group.
The uniqueness of this compound lies in its specific structure, which includes both a cyano group and a pyridine ring, making it a valuable compound for various research applications.
Biological Activity
2-Cyano-N-phenyl-3-pyridin-3-ylpropanamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.28 g/mol
- IUPAC Name : this compound
The compound features a cyano group and a pyridine ring, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, particularly those involved in cellular signaling and enzyme regulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Protein Interaction : It has been utilized in proteomics research to explore protein interactions, suggesting its role in modulating protein function.
- Receptor Modulation : Potential interactions with various receptors could lead to altered physiological responses.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, showcasing a significant reduction in bacterial growth at specific concentrations.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 12 | 100 |
Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound possesses selective cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 values indicate a promising therapeutic window for further development.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
A549 | 40 |
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that 2-cyano-N-phenylacetamide and 3-cyano-N-phenylpropanamide exhibit different biological activities due to variations in their chemical structures.
Compound | Key Features | Biological Activity |
---|---|---|
2-Cyano-N-phenylacetamide | Lacks pyridine ring | Moderate antimicrobial activity |
3-Cyano-N-phenylpropanamide | Different cyano group position | Lower cytotoxicity |
This compound | Contains both cyano group and pyridine ring | High antimicrobial and cytotoxic activity |
Case Studies
-
Case Study on Antimicrobial Activity :
A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound significantly inhibited growth, suggesting potential for use in developing new antibiotics. -
Case Study on Cancer Cell Lines :
In vitro studies conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in apoptosis, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
2-cyano-N-phenyl-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-10-13(9-12-5-4-8-17-11-12)15(19)18-14-6-2-1-3-7-14/h1-8,11,13H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOIXRNEKKXRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.